(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate
Description
(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)acrylate is a pyridine-based acrylate ester with the molecular formula C₁₄H₁₈N₂O₃ and a molecular weight of 262.30 g/mol . It is cataloged under CAS # 1228670-27-6 and commercially available in 1 g ($400), 5 g ($1,600), and 25 g ($4,800) quantities . The compound features an (E)-configured acrylate ester linked to a pyridine ring substituted with a methoxy group at position 2 and a pyrrolidinyl group at position 6.
These methods suggest plausible routes for synthesizing the target compound.
Properties
IUPAC Name |
methyl (E)-3-(2-methoxy-6-pyrrolidin-1-ylpyridin-3-yl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-18-13(17)8-6-11-5-7-12(15-14(11)19-2)16-9-3-4-10-16/h5-8H,3-4,9-10H2,1-2H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIKWHHQFIKLJX-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)N2CCCC2)C=CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=N1)N2CCCC2)/C=C/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate typically involves a multi-step process. One common method starts with the preparation of the pyridine ring, followed by the introduction of the methoxy group and the pyrrolidine ring. The final step involves the formation of the acrylate ester. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate has potential applications in drug discovery due to its structural features that may interact with biological targets. Research indicates that compounds with similar structures have exhibited activity against various diseases, including cancer and neurological disorders.
Case Study:
A study exploring derivatives of pyridine-based compounds found that modifications to the pyridine ring can enhance binding affinity to specific receptors associated with neurological conditions. This suggests that this compound could be a candidate for further pharmacological evaluation .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, such as Michael additions and cross-coupling reactions, makes it valuable in synthetic organic chemistry.
Example Reactions:
- Michael Addition: The acrylate moiety can participate in Michael addition reactions with nucleophiles, leading to the formation of new carbon-carbon bonds.
- Cross-Coupling: The compound can be utilized in palladium-catalyzed cross-coupling reactions to synthesize biaryl compounds, which are prevalent in pharmaceuticals .
Material Science
Recent advancements suggest that this compound may be used in the development of functional materials. Its polymerization properties can be exploited to create polymers with specific mechanical and thermal properties.
Potential Applications:
Mechanism of Action
The mechanism of action of (E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Steric Effects : Bulky substituents like tert-butyldimethylsilyl (in ) reduce conformational flexibility compared to the target’s pyrrolidinyl group, impacting interactions in enzymatic pockets.
- Ester Group : Methyl esters (target compound) are typically more metabolically labile than ethyl esters (e.g., ), which may prolong half-life in vivo.
Insights :
- CDI Activation : Widely used in chidamide synthesis , this method is efficient for acrylate intermediates but may require rigorous purification to avoid isomerization.
- Suzuki Coupling : High-yield (70%) cross-coupling in suggests applicability to the target compound if boronic ester precursors are accessible.
Physicochemical and Commercial Properties
Molecular Weight and Solubility :
- The target compound (262.30 g/mol) is smaller than silyl-protected analogues (e.g., 440.10 g/mol in ), likely enhancing aqueous solubility and bioavailability.
- Pyrrolidine’s basicity may improve solubility in acidic environments, whereas tert-butyldimethylsilyl groups () increase hydrophobicity.
Pricing Comparison : All compared compounds are premium-priced ($400–$4,800 per gram), reflecting specialized synthesis and demand in medicinal chemistry research .
Biological Activity
(E)-Methyl 3-(2-methoxy-6-(pyrrolidin-1-YL)-pyridin-3-YL)acrylate, with the molecular formula C14H18N2O3 and CAS number 1228670-27-6, is a compound of interest due to its potential biological activities. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Weight : 262.31 g/mol
- Structure : The compound features a pyridine ring substituted with a methoxy group and a pyrrolidine moiety, which may influence its biological activity.
Antiviral Properties
Research indicates that derivatives of pyridine and pyrrolidine have shown significant antiviral activity, particularly against HIV-1 integrase. Compounds with similar structures to this compound have demonstrated inhibition of viral replication at low micromolar concentrations. For instance, compounds exhibiting dual inhibition of reverse transcriptase (RT) and integrase (IN) have been reported with IC50 values in the range of 0.19 to 3.7 µM, highlighting the potential of this compound in antiviral therapy .
Antitumor Activity
Studies have suggested that compounds containing similar structural motifs can regulate lipid metabolism in cancer cells, potentially leading to reduced tumor growth. The modulation of stearoyl-CoA desaturase (SCD) activity under hypoxic conditions has been linked to the effectiveness of certain pyridine derivatives in cancer treatment . This suggests that this compound may also possess antitumor properties worth exploring.
The biological mechanisms through which this compound exerts its effects are likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in viral replication and tumor growth.
- Modulation of Lipid Metabolism : By influencing lipid metabolism pathways, this compound may alter the energy dynamics within cells, particularly in cancerous tissues.
Case Studies
Several studies have investigated the biological activities of pyridine and pyrrolidine derivatives:
- HIV Inhibition : A study synthesized various pyridine analogs and tested their efficacy against HIV-1 integrase. Results indicated that modifications on the pyridine ring significantly impacted antiviral activity .
- Cancer Cell Studies : Research focused on the impact of pyridine derivatives on cancer cell lines demonstrated that certain structural modifications led to enhanced cytotoxicity and reduced cell proliferation .
Data Tables
Q & A
Q. Table 1: Representative Synthetic Steps
| Step | Reaction Type | Key Reagents/Conditions | Reference |
|---|---|---|---|
| 1 | Knoevenagel | Pyridine aldehyde, methyl acrylate, piperidine | |
| 2 | Substitution | Pyrrolidine, K₂CO₃, DMF, 80°C | |
| 3 | Activation | CDI, trifluoroacetic acid (TFA) |
Advanced: How can researchers resolve discrepancies in structural assignments?
Answer:
- X-ray Crystallography : Grow single crystals via slow evaporation and analyze using SHELXL software to confirm bond lengths/angles and stereochemistry . For example, a study on chidamide isomers resolved positional ambiguities using this method .
- Complementary Techniques :
Basic: What functional groups dominate its reactivity?
Answer:
- Acrylate Ester : Susceptible to hydrolysis (acid/base) or nucleophilic attacks (e.g., Michael additions).
- Pyrrolidinyl Group : Acts as an electron-rich directing group for electrophilic substitution on the pyridine ring.
- Methoxy Group : Stabilizes aromatic systems but can be demethylated under strong Lewis acids (e.g., BBr₃) .
Advanced: What strategies optimize multi-step synthesis yields?
Answer:
- Intermediate Purification : Column chromatography (silica gel, ethyl acetate/hexane) after each step .
- Catalyst Optimization : HOBt/DCC for efficient amide bond formation reduces racemization .
- Temperature Control : Maintain ≤60°C during CDI-mediated acylations to prevent decomposition .
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield reactive hydroxyls in precursors .
Basic: Which spectroscopic techniques are critical for characterization?
Answer:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm) and confirms E configuration .
- FT-IR : Identifies ester C=O (∼1720 cm⁻¹) and aromatic C-N (∼1350 cm⁻¹) stretches.
- HRMS : Matches observed [M+H]⁺ with theoretical m/z (e.g., 262.30 for C₁₄H₁₈N₂O₃ ).
Advanced: How does the pyrrolidinyl group affect crystal packing?
Answer:
- Conformational Analysis : The pyrrolidinyl ring adopts an envelope conformation, enabling N–H···O hydrogen bonds with adjacent acrylate esters. This stabilizes the lattice, as seen in related pyridine-pyrrolidine derivatives .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H···H, H···O) using software like CrystalExplorer .
Basic: What are common impurities in its synthesis?
Answer:
- Positional Isomers : Incorrect substitution on the pyridine ring (e.g., 2-methoxy vs. 6-methoxy) due to competing reactions .
- By-Products : Unreacted intermediates or hydrolysis products (e.g., carboxylic acids from ester cleavage).
- Resolution : Use preparative HPLC or recrystallization for isolation .
Advanced: How to study its electronic properties computationally?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO/LUMO) and charge distribution.
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for reaction planning .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
